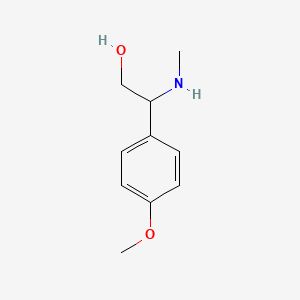
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group and a methylamino moiety, which play crucial roles in its pharmacological profile. Understanding its biological activity is essential for exploring therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The following mechanisms have been proposed:
- Monoamine Receptor Modulation : The compound may interact with serotonin and dopamine receptors, influencing neurotransmitter levels and contributing to mood regulation.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that administration led to significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties.
Anticonvulsant Properties
In experimental models, the compound has shown promise as an anticonvulsant agent. It was effective in reducing seizure frequency in rodent models, suggesting a mechanism that may involve enhancement of GABAergic transmission.
Cytotoxicity and Antitumor Activity
Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined through MTT assays and are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.3 |
| HeLa | 20.0 |
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, the administration of this compound resulted in a dose-dependent decrease in depressive-like behaviors. Behavioral assessments included the forced swim test and the tail suspension test, where treated animals showed significantly reduced immobility compared to controls.
Case Study 2: Antitumor Activity
A study investigating the effects of this compound on cancer cells revealed that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with varying concentrations of the compound over 24 hours.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-(methylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-10(7-12)8-3-5-9(13-2)6-4-8/h3-6,10-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBJBGGRCRCJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















